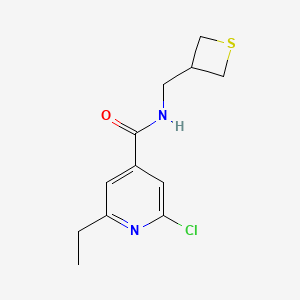
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It is a potent anti-angiogenic agent that has shown promising results in preclinical studies as a potential cancer therapy.
Mechanism of Action
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide specifically targets VEGFR-2, which is a key receptor involved in the VEGF signaling pathway. By binding to VEGFR-2, this compound prevents the activation of downstream signaling pathways that promote angiogenesis and tumor growth. This leads to a reduction in the number of blood vessels supplying the tumor, ultimately resulting in tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-angiogenic effects both in vitro and in vivo. It inhibits the proliferation and migration of endothelial cells, which are the cells that form the inner lining of blood vessels. This compound also induces apoptosis, or programmed cell death, in endothelial cells, which further contributes to its anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide is its specificity for VEGFR-2, which makes it a highly targeted anti-angiogenic agent. This specificity also reduces the potential for off-target effects, which can be a concern with other anti-angiogenic agents. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another potential direction is the use of this compound as a diagnostic tool for imaging tumors, as it has been shown to accumulate in areas of high VEGFR-2 expression. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various cancer types and patient populations.
Synthesis Methods
The synthesis of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide involves several steps, including the reaction of 2-chloro-6-ethylpyridine-4-carboxylic acid with thietane-3-methanol to form the corresponding ester, which is then converted to the carboxamide using ammonia. The resulting compound is then chlorinated to yield the final product, this compound.
Scientific Research Applications
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its anti-tumor effects in various preclinical models, including breast cancer, lung cancer, and glioblastoma. It has been shown to inhibit tumor growth and angiogenesis by blocking the VEGF signaling pathway, which is critical for the formation of new blood vessels that supply nutrients to growing tumors.
properties
IUPAC Name |
2-chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-2-10-3-9(4-11(13)15-10)12(16)14-5-8-6-17-7-8/h3-4,8H,2,5-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSIEVHZGASPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NCC2CSC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)


![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)
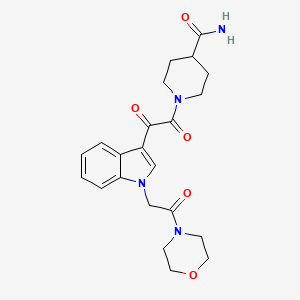
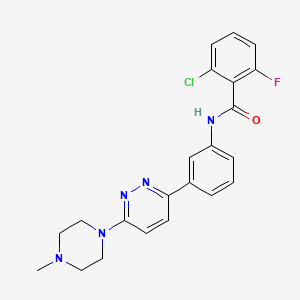

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2782718.png)

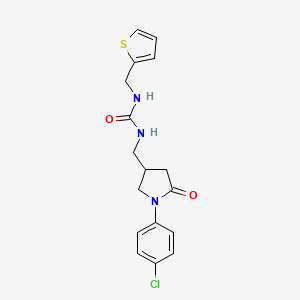
![2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2782724.png)

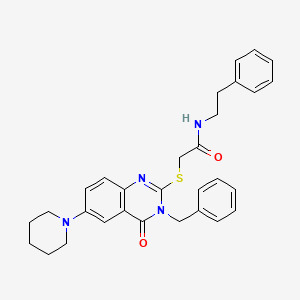
![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2782729.png)